molecular formula C₃₆H₃₈ClNO₃S B1144892 Methoxy Montelukast CAS No. 1351973-25-5

Methoxy Montelukast

Cat. No.: B1144892
CAS No.: 1351973-25-5
M. Wt: 600.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle . This compound retains these properties but has been modified to include a methoxy group, potentially altering its pharmacokinetic and pharmacodynamic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methoxy Montelukast involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methoxy Montelukast undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Methoxy Montelukast has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of methoxy substitution on pharmacokinetics and pharmacodynamics.

    Biology: Investigated for its potential effects on leukotriene pathways and inflammation.

    Medicine: Explored as a potential therapeutic agent for asthma, allergic rhinitis, and other inflammatory conditions.

    Industry: Used in the development of new drug formulations and delivery systems

Mechanism of Action

Methoxy Montelukast exerts its effects by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor 1 (CysLT1) in the lungs. This leads to decreased inflammation, reduced mucus production, and relaxation of smooth muscle. The methoxy group may enhance its binding affinity or alter its metabolic stability, potentially improving its therapeutic profile .

Comparison with Similar Compounds

Uniqueness: Methoxy Montelukast is unique due to the presence of the methoxy group, which may enhance its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Montelukast .

Properties

CAS No.

1351973-25-5

Molecular Formula

C₃₆H₃₈ClNO₃S

Molecular Weight

600.21

Synonyms

(R,E)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.